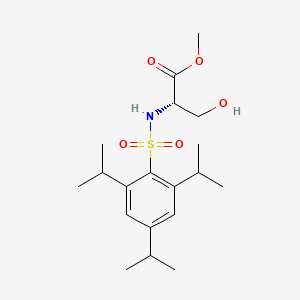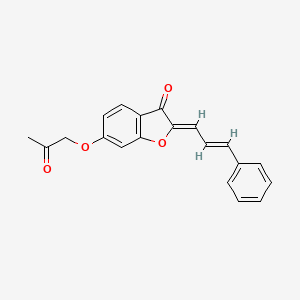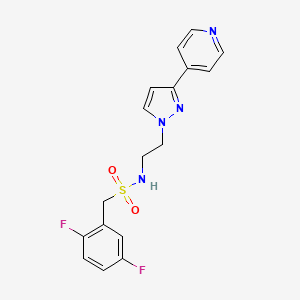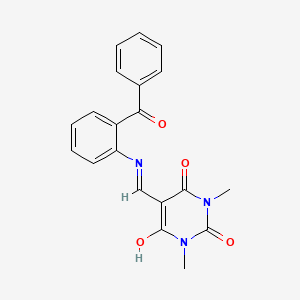
(S)-methyl 3-hydroxy-2-(2,4,6-triisopropylphenylsulfonamido)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(S)-methyl 3-hydroxy-2-(2,4,6-triisopropylphenylsulfonamido)propanoate” is a chemical compound with the molecular formula C18H29NO5S . It is also known as “(S)-3-hydroxy-2-(2,4,6-triisopropylphenylsulfonamido)propanoic acid” and "N-[(2,4,6-Triisopropylphenyl)sulfonyl]-L-serine" . It is a serine derivative .
Physical And Chemical Properties Analysis
The compound has a molecular weight of 371.492 . It has a density of 1.2±0.1 g/cm3 . The boiling point is 512.9±60.0 °C at 760 mmHg . The flash point is 264.0±32.9 °C .Aplicaciones Científicas De Investigación
Synthetic Routes and Derivative Formation
Research by Tye and Skinner (2002) explores synthetic routes towards derivatives of 3-(Phenylsulfonimidoyl)propanoic Acid, showcasing strategies for the imination of sulfoxide methyl 3-(phenylsulfinyl)propanoate. This study highlights the potential of such compounds in forming pseudo-dipeptides with interesting conformational properties, indicating their usefulness in synthetic organic chemistry and the study of molecular interactions Tye & Skinner, 2002.
Pharmacological Applications
The work by Connors et al. (1991) on the synthesis and potassium channel blocking activity of certain propanolamines as potential class III antiarrhythmic agents underlines the relevance of sulfonylamino derivatives in developing new pharmacological treatments. These compounds, by altering cardiac action potential duration, offer a route to novel antiarrhythmic drugs Connors, Dennis, Gill, & Terrar, 1991.
Drug Metabolism Studies
Zmijewski et al. (2006) demonstrated the application of biocatalysis to drug metabolism, specifically the preparation of mammalian metabolites of a biaryl-bis-sulfonamide AMPA receptor potentiator using Actinoplanes missouriensis. This study not only provides insights into the metabolism of biaryl-bis-sulfonamide compounds but also showcases the utility of microbial-based biocatalytic systems for generating metabolites for further pharmacological studies Zmijewski, Gillespie, Jackson, Schmidt, Yi, & Kulanthaivel, 2006.
Material Science and Polymer Research
Woodfield et al. (2014) explored hydrophobically modified sulfobetaine copolymers with tunable aqueous UCST through post-polymerization modification. This research underscores the significance of sulfonylamino derivatives in modifying polymers to achieve desired properties such as antifouling capabilities, hemocompatibility, and stimulus-responsive behavior, which are crucial in biomedical applications Woodfield, Zhu, Pei, & Roth, 2014.
Antioxidant Phenolic Compound Metabolism
Kern et al. (2003) characterized metabolites of hydroxycinnamates in the in vitro model of human small intestinal epithelium Caco-2 cells, illustrating how dietary hydroxycinnamates undergo various phase I and phase II metabolic reactions, including glucuronidation and sulfation. This study is pivotal for understanding the bioavailability and metabolism of phenolic compounds, hinting at the broader applications of sulfonylamino derivatives in nutritional science and metabolism Kern, Bennett, Needs, Mellon, Kroon, & Garcia-Conesa, 2003.
Propiedades
IUPAC Name |
methyl (2S)-3-hydroxy-2-[[2,4,6-tri(propan-2-yl)phenyl]sulfonylamino]propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H31NO5S/c1-11(2)14-8-15(12(3)4)18(16(9-14)13(5)6)26(23,24)20-17(10-21)19(22)25-7/h8-9,11-13,17,20-21H,10H2,1-7H3/t17-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZVGAOZBSSSTDW-KRWDZBQOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)C)S(=O)(=O)NC(CO)C(=O)OC)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)C)S(=O)(=O)N[C@@H](CO)C(=O)OC)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H31NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-methyl 3-hydroxy-2-(2,4,6-triisopropylphenylsulfonamido)propanoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)cyclohexanecarboxamide](/img/structure/B2835881.png)
![3-[(5E)-4-oxo-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-3-yl]-N-(1,3-thiazol-2-yl)propanamide](/img/structure/B2835882.png)
![N-cyclopentyl-3-(3,4-dimethoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2835883.png)
![4-({[(7-Oxo-5-phenyl-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio]acetyl}amino)benzamide](/img/structure/B2835884.png)
![2-(Benzo[d][1,3]dioxol-5-yloxy)-1-(4-(6-(furan-2-yl)pyridazin-3-yl)piperazin-1-yl)propan-1-one](/img/structure/B2835885.png)

![2-[(E)-1-(3-methoxyphenyl)ethylidene]-1-hydrazinecarboxamide](/img/structure/B2835888.png)



![2-cyano-N-[1-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B2835895.png)


![2-[1-[(2-Chlorophenyl)methyl]piperidin-4-yl]oxy-5-fluoropyrimidine](/img/structure/B2835900.png)